N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(2-ethoxyphenyl)prop-2-enamide
Description
N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(2-ethoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 3,4-dimethoxyphenethyl group and a 2-ethoxyphenyl moiety. Such compounds are frequently isolated from medicinal plants (e.g., Lycium barbarum, Evodia rutaecarpa) or synthesized for pharmacological studies, particularly in anti-inflammatory and anticancer research .
Properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-26-18-8-6-5-7-17(18)10-12-21(23)22-14-13-16-9-11-19(24-2)20(15-16)25-3/h5-12,15H,4,13-14H2,1-3H3,(H,22,23)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHGZIMQTNFTGJ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(2-ethoxyphenyl)prop-2-enamide, with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-ethoxyphenyl)prop-2-enamide
- CAS Number : 940164-02-3
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Molecular Structure :
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating potential applications in cancer therapy and neuroprotection.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies on related compounds have shown that they can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
Table 1: Summary of Anticancer Studies
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| BK3C231 | Colon Cancer | Induction of NQO1 | |
| Similar Compounds | Breast Cancer | Apoptosis Induction |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection
A study involving a structurally related compound showed that it significantly reduced neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS).
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may enhance the cellular antioxidant defense system.
- Enzyme Modulation : It potentially modulates enzyme activities related to detoxification processes.
- Gene Expression Regulation : It may influence the expression of genes involved in apoptosis and cell survival pathways.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Ethoxy Groups : Methoxy substituents (e.g., 3,4-dimethoxy in Rip-B) enhance lipophilicity and membrane permeability, whereas ethoxy groups (as in the target compound) may alter metabolic stability due to increased steric bulk .
Pharmacological Profiles
Anti-Inflammatory Activity
Compounds with 3,4-dimethoxy or 4-hydroxy-3-methoxy substituents exhibit notable anti-inflammatory effects. For instance:
- Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) from Lycium barbarum showed an IC50 of 17.00 ± 1.11 μM in NO inhibition assays, outperforming the reference drug quercetin (IC50 = 17.21 ± 0.50 μM) .
- Compound 4 from Lycium yunnanense (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) demonstrated IC50 < 17.21 μM, underscoring the role of methoxy and hydroxy groups in modulating inflammation .
In contrast, sulfonamide derivatives with 3,4-dimethoxyphenyl moieties (e.g., Compound 19 in ) exhibited potent VEGFR-2 inhibition (IC50 < 10 nM), suggesting that acrylamide derivatives with similar substituents may also target angiogenesis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
